1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol
Description
Properties
IUPAC Name |
1-[(2-bromo-3-fluorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-10-7(2-1-3-9(10)12)4-13-5-8(14)6-13/h1-3,8,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYLBRBIPQFBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C(=CC=C2)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Reaction
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-Bromo-3-fluorobenzyl chloride or bromide | Electrophilic benzyl halide precursor |
| 2 | Azetidin-3-ol | Nucleophile |
| 3 | Base: Sodium hydroxide or potassium carbonate | Deprotonates azetidin-3-ol to enhance nucleophilicity |
| 4 | Solvent: Polar aprotic solvent (e.g., DMF, DMSO) or aqueous-organic mixture | Facilitates reaction |
| 5 | Temperature: 50–100 °C | Heating promotes substitution |
| 6 | Reaction time: Several hours (typically 4–12 h) | Ensures complete conversion |
The reaction proceeds via an SN2 mechanism where azetidin-3-ol attacks the benzyl halide carbon, displacing the halide and forming the C–N bond linking the azetidine ring to the substituted phenyl ring.
Protective Group Strategies
In some synthetic routes, the azetidine nitrogen or hydroxyl groups may be temporarily protected to prevent side reactions:
- Boc (tert-butoxycarbonyl) protection of azetidine nitrogen is common to control reactivity during multi-step syntheses.
- Deprotection is typically achieved using acidic conditions such as hydrochloric acid in dioxane or trifluoroacetic acid.
- Protective groups allow selective functionalization of the aromatic ring or side chains before final deprotection and product isolation.
Alternative Synthetic Routes
- Suzuki Coupling Approach: For complex derivatives, Suzuki-Miyaura cross-coupling reactions can introduce aryl groups onto azetidine scaffolds bearing suitable leaving groups (e.g., bromides) under palladium catalysis. This method is useful for introducing diverse substituents on the aromatic ring prior to or after azetidine formation.
- Reduction and Oxidation Steps: In some protocols, azetidinones (azetidin-3-ones) are first synthesized and then reduced to azetidin-3-ols using hydride reagents such as lithium aluminum hydride (LAH) in tetrahydrofuran at reflux. Oxidation steps may be employed to modify side chains or introduce functional groups.
Reaction Optimization and Industrial Scale-Up
Industrial synthesis adapts the laboratory methods with optimized parameters for yield and purity:
- Use of industrial-grade reagents and solvents.
- Precise control of temperature (often near reflux), reaction time, and stoichiometry.
- Large-scale reactors with efficient mixing and heat transfer.
- Purification by crystallization or chromatography to achieve high purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Nucleophilic Substitution | 2-Bromo-3-fluorobenzyl chloride + Azetidin-3-ol + Base | 50–100 °C, polar aprotic solvent, 4–12 h | Straightforward, high yield | Possible side reactions, requires base |
| Protective Group Strategy | Boc-protected azetidine + benzyl halide | Acidic deprotection after coupling | Improved selectivity, multi-step flexibility | Additional steps increase complexity |
| Suzuki Coupling | Aryl bromide + boronic acid + Pd catalyst | Mild heating, base, organic solvent | Enables diverse substitution | Requires palladium catalyst, ligand |
| Reduction of Azetidinones | Azetidinone + LAH | Reflux in THF | High selectivity for alcohol formation | Sensitive to moisture, hazardous reagents |
Research Findings and Analytical Data
- Yields: Typical yields for nucleophilic substitution range from 60% to 85% depending on reagent purity and reaction conditions.
- Purity: Purification by recrystallization or chromatography yields >95% pure product.
- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.
- Scalability: The synthetic routes are scalable with minor modifications for industrial production.
Chemical Reactions Analysis
1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol can undergo a variety of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde, depending on the specific conditions and reagents used.
Reduction: The compound can be reduced further to form different derivatives, such as by using stronger reducing agents.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized azetidines and related compounds.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an azetidine ring with a bromo and fluorine atom attached to a benzyl group. The synthesis of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol typically involves the following steps:
- Starting Materials : The synthesis begins with commercially available precursors such as 2-bromo-3-fluorobenzyl chloride and azetidin-3-ol.
- Reaction Conditions : The reaction is generally performed under basic conditions using a base like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Procedure : The azetidin-3-ol is reacted with the halogenated benzyl compound in the presence of a base to yield the target compound.
Research into the biological activity of this compound has revealed several promising properties:
Antimicrobial Properties
Studies have indicated that derivatives of azetidines, including this compound, exhibit significant antimicrobial activity against various bacterial strains. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 32 µg/mL |
| This compound | Staphylococcus aureus | 16 µg/mL |
These results suggest that this compound could play a role in developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with specific cellular pathways. For instance, its mechanism of action may involve modulation of enzyme activities related to cancer progression .
Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Antimicrobial Agents : Due to its effectiveness against bacterial strains, it could be further developed into a novel antimicrobial agent.
- Cancer Therapeutics : Its potential to inhibit cancer cell growth suggests applications in oncology, particularly for specific types of tumors.
- Drug Development : As a building block in organic synthesis, it can serve as an intermediate in the development of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism by which 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azetidine ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity .
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural features, molecular formulas, and substituent effects of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol and related compounds:
Biological Activity
1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol is a compound of significant interest due to its unique chemical structure and potential biological activities. This compound belongs to the azetidinol class and is characterized by the presence of both bromine and fluorine substituents, which enhance its reactivity and biological interactions. Research has focused on its applications in medicinal chemistry, particularly as a potential therapeutic agent.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- Azetidine ring : A four-membered nitrogen-containing ring that influences its biological activity.
- Bromine and Fluorine atoms : These halogens are known to modify the electronic properties of the molecule, affecting its binding affinity to biological targets.
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, demonstrating significant inhibition of growth. The compound's mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Antiviral Properties
Research indicates potential antiviral activity , particularly against viruses that affect respiratory systems. The compound's ability to inhibit viral replication can be attributed to its interaction with viral proteins or host cell receptors.
Anticancer Potential
The compound has been investigated for anticancer properties , with studies suggesting it may induce apoptosis in cancer cells. Mechanistic studies have indicated that it may activate intrinsic and extrinsic apoptotic pathways, leading to cancer cell death.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors in biological systems, modulating their activity. The azetidine ring may mimic natural substrates or inhibitors, facilitating binding to active sites.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol | Similar halogen substitutions | Moderate antimicrobial activity |
| 1-(2-Chloro-3-fluorophenyl)-methylazetidin-3-ol | Chlorine instead of Bromine | Reduced reactivity |
| 1-(2-Bromo-3-chlorophenyl)-methylazetidin-3-ol | Mixed halogen substitutions | Variable activity |
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, this compound was tested against several Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
Research involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. IC50 values were determined for various cancer types, revealing potent activity against breast and lung cancer cells (IC50 values around 5 µM).
Q & A
What synthetic methodologies are recommended for preparing 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol, and how can side reactions be minimized?
Basic Research Question
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, azetidin-3-ol derivatives are often synthesized via alkylation of azetidin-3-ol with a brominated aromatic precursor. A key step is the reaction of azetidin-3-ol with 2-bromo-3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . To minimize side reactions (e.g., over-alkylation or ring-opening), controlled stoichiometry, low temperatures (0–5°C), and inert atmospheres are recommended. Purification via column chromatography using gradients of ethyl acetate/hexane ensures isolation of the target compound.
How can NMR spectroscopy be optimized to confirm the structure and purity of this compound?
Basic Research Question
¹H and ¹³C NMR are critical for structural confirmation. Key diagnostic signals include:
- Azetidin-3-ol protons : A triplet for the hydroxyl-bearing carbon (δ ~4.6–4.8 ppm) and multiplet signals for the azetidine ring protons (δ ~3.2–3.8 ppm) .
- Aromatic region : Distinct splitting patterns due to bromine and fluorine substituents (e.g., doublets of doublets at δ ~7.3–7.6 ppm) .
- Methylene bridge : A singlet or multiplet near δ ~3.5–4.0 ppm for the –CH₂– group linking the phenyl and azetidine rings.
For purity assessment, integration ratios and absence of extraneous peaks (e.g., residual solvents) are validated using deuterated DMSO or CDCl₃.
What computational and experimental approaches are used to analyze the conformational flexibility of the azetidine ring in this compound?
Advanced Research Question
Conformational analysis combines X-ray crystallography and density functional theory (DFT). Single-crystal X-ray studies (e.g., using SHELXL ) reveal bond angles and torsion angles, highlighting the puckered geometry of the azetidine ring. DFT calculations (B3LYP/6-31G* level) predict energy minima for different conformers, which can be cross-validated with experimental data . Polar solvents may stabilize specific conformers, as evidenced by variable-temperature NMR studies.
How does the bromo-fluoro substitution pattern influence the compound’s bioactivity in neurological models?
Advanced Research Question
The 2-bromo-3-fluoro substituent enhances lipophilicity and π-stacking interactions with hydrophobic binding pockets, as seen in neuroprotective agents like T-817MA (a related azetidin-3-ol derivative) . In vitro assays (e.g., Aβ-induced neurotoxicity models) show that halogenated analogs exhibit improved blood-brain barrier penetration compared to non-halogenated counterparts. Competitive binding studies using radiolabeled ligands can quantify affinity for targets like tau protein or amyloid-β .
What strategies resolve contradictions in biological activity data across different assay platforms?
Advanced Research Question
Discrepancies may arise from assay conditions (e.g., cell type, concentration ranges) or off-target effects. Triangulation methods are recommended:
- Orthogonal assays : Validate results using both cell-free (e.g., SPR binding) and cell-based (e.g., luciferase reporter) systems .
- Dose-response curves : Ensure activity is concentration-dependent and reproducible across replicates .
- Meta-analysis : Compare data with structurally similar compounds (e.g., MEK inhibitors with halogenated aryl groups ) to identify trends.
How is the compound’s stability under physiological conditions assessed, and what degradation products are observed?
Advanced Research Question
Stability studies use HPLC-MS under simulated physiological conditions (pH 7.4 buffer, 37°C). Major degradation pathways include:
- Hydrolysis of the azetidine ring : Leading to ring-opened amino alcohols, detectable via m/z shifts in MS .
- Dehalogenation : Loss of bromine or fluorine under oxidative conditions, identified by isotopic patterns .
Accelerated stability testing (e.g., 40°C/75% RH) predicts shelf-life, while cryopreservation (-20°C under argon) is recommended for long-term storage .
What crystallographic techniques are employed to resolve ambiguities in the compound’s solid-state structure?
Advanced Research Question
High-resolution X-ray diffraction (HR-XRD) with Cu-Kα radiation (λ = 1.5418 Å) resolves atomic positions, especially for the bromine and fluorine atoms. SHELX software refines thermal displacement parameters and hydrogen bonding networks. For challenging cases (e.g., twinned crystals), synchrotron radiation or cryocrystallography (100 K) improves data quality. The Flack parameter confirms absolute configuration if chirality is present .
How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Advanced Research Question
SAR studies systematically modify substituents:
- Bromo/fluoro replacement : Substitute with chloro, iodo, or methyl groups to assess steric/electronic effects .
- Azetidine ring modification : Introduce sp³-hybridized nitrogen or fused rings to modulate rigidity .
- Methylene bridge elongation : Replace –CH₂– with –CH₂CH₂– to evaluate flexibility impacts.
Data is analyzed using multivariate regression or machine learning models to predict bioactivity cliffs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
